molecular formula C10H20O B3193032 4-Methyl-2-nonanone CAS No. 67639-92-3

4-Methyl-2-nonanone

Cat. No.: B3193032
CAS No.: 67639-92-3
M. Wt: 156.26 g/mol
InChI Key: JBYKHOKWOUCUDJ-UHFFFAOYSA-N
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Description

4-Methyl-2-nonanone: is an organic compound with the chemical formula C10H20O . It is a type of methyl ketone, characterized by a ketone functional group attached to a nonane backbone. This compound is known for its use in various industrial applications due to its unique chemical properties .

Preparation Methods

Synthetic Routes and Reaction Conditions: 4-Methyl-2-nonanone can be synthesized through several methods. One common method involves the oxidation of 4-methyl-2-nonanol using an oxidizing agent such as potassium permanganate or chromium trioxide. Another method involves the condensation of acetone with butyraldehyde, followed by hydrogenation .

Industrial Production Methods: In industrial settings, this compound is often produced through the catalytic hydrogenation of 4-methyl-2-nonanol. This process involves the use of a metal catalyst, such as palladium or platinum, under high pressure and temperature conditions .

Chemical Reactions Analysis

Types of Reactions: 4-Methyl-2-nonanone undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

4-Methyl-2-nonanone has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Methyl-2-nonanone involves its interaction with various molecular targets. In biological systems, it can act as a pheromone, influencing the behavior of certain insects. The exact molecular pathways involved in its action are still under investigation, but it is believed to interact with specific receptors and enzymes .

Comparison with Similar Compounds

Uniqueness: this compound is unique due to its specific structure, which imparts distinct chemical and physical properties. Its methyl group at the fourth position and the ketone functional group at the second position make it particularly useful in various industrial and research applications .

Properties

IUPAC Name

4-methylnonan-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H20O/c1-4-5-6-7-9(2)8-10(3)11/h9H,4-8H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JBYKHOKWOUCUDJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCC(C)CC(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H20O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

156.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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